Distinct Lipophilicity vs. 2,4-Dimethylphenyl Isomer
The 3,4-dimethyl substitution pattern on the phenyl ring reduces computed lipophilicity compared to the 2,4-dimethyl isomer. The target compound (851288-84-1) has an XLogP3 of 1.6 [1], while the 2,4-dimethylphenyl analog has a higher XLogP3 of 1.9 . This difference is attributed to the para-methyl group in the 3,4-isomer being more solvent-exposed than the ortho-methyl in the 2,4-isomer, which can engage in intramolecular interactions.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | N-(2,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide: XLogP3 = 1.9 |
| Quantified Difference | Δ = 0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A logP difference of 0.3 units can translate to a measurable shift in reversed-phase HPLC retention time and impacts predictions of membrane permeability, directly influencing selection for assays where lipophilicity is a critical parameter.
- [1] PubChem Compound Summary for CID 2526158. XLogP3: 1.6. View Source
